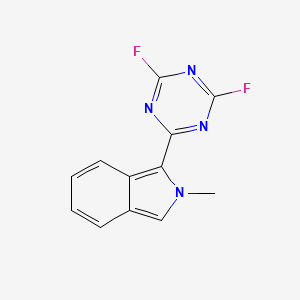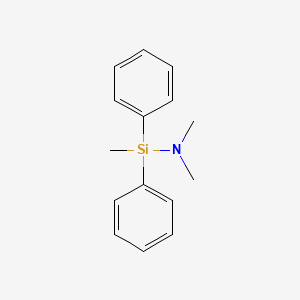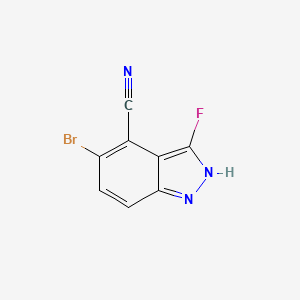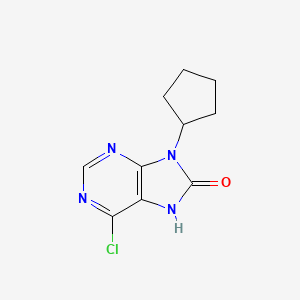
6-Chloro-9-cyclopentyl-7H-purin-8(9H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-9-cyclopentyl-7H-purin-8(9H)-one is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-cyclopentyl-7H-purin-8(9H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of a chlorinated purine derivative with a cyclopentylamine under reflux conditions. The reaction may require a solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-9-cyclopentyl-7H-purin-8(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine or other substituents.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized purines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-Chloro-9-cyclopentyl-7H-purin-8(9H)-one would depend on its specific interactions with molecular targets. It might act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of nucleic acid synthesis or interference with signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-9-cyclopentylpurine: Similar structure but lacks the ketone group.
9-Cyclopentyladenine: Similar structure but lacks the chlorine atom.
Uniqueness
6-Chloro-9-cyclopentyl-7H-purin-8(9H)-one is unique due to the presence of both the chlorine atom and the cyclopentyl group, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H11ClN4O |
|---|---|
Peso molecular |
238.67 g/mol |
Nombre IUPAC |
6-chloro-9-cyclopentyl-7H-purin-8-one |
InChI |
InChI=1S/C10H11ClN4O/c11-8-7-9(13-5-12-8)15(10(16)14-7)6-3-1-2-4-6/h5-6H,1-4H2,(H,14,16) |
Clave InChI |
MKSJCRKIRBZILJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)N2C3=C(C(=NC=N3)Cl)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohexanol, 1-(6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)-](/img/structure/B11867910.png)
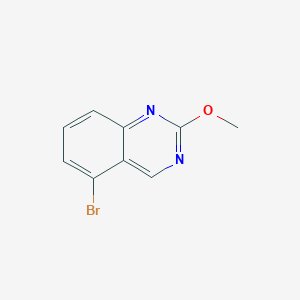
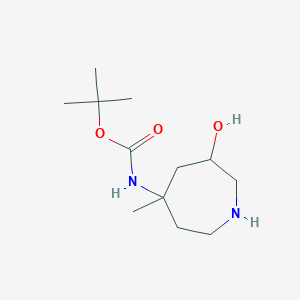
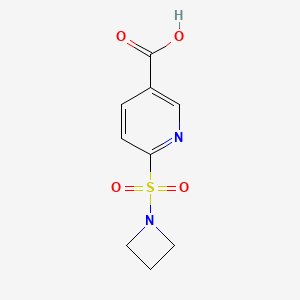
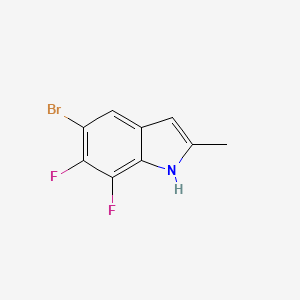
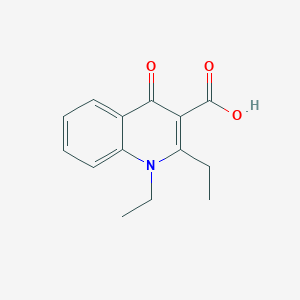
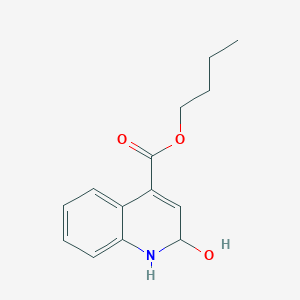

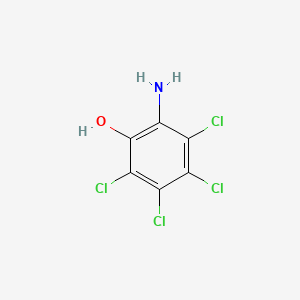

![2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide](/img/structure/B11867983.png)
